4-(Butan-2-yl)benzoic acid

Catalog No.
S672363
CAS No.
40912-38-7
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Butan-2-yl)benzoic acid

CAS Number

40912-38-7

Product Name

4-(Butan-2-yl)benzoic acid

IUPAC Name

4-butan-2-ylbenzoic acid

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)

InChI Key

ZRWYTSGILDBAGH-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(=O)O

4-(Butan-2-yl)benzoic acid is a monosubstituted aromatic carboxylic acid, belonging to the family of C4-alkylbenzoic acid isomers. Its primary value in industrial and research settings is as a specialized molecular building block or precursor, particularly for materials where the precise geometry and steric profile of the alkyl group are critical design parameters. Its utility is most established in the synthesis of liquid crystal (LC) materials, where the structure of the terminal alkyl chain directly influences the thermal and phase behavior of the final product [REFS-1, REFS-2]. Unlike commodity benzoic acid, the selection of this specific isomer is a deliberate choice to achieve targeted physical properties in downstream applications.

Research Fit

Liquid crystal formulation building block: sec-butyl terminus tunes mesophase temperature range and phase type
Medicinal chemistry fragment with differentiated pKa/LogD profile for ionisation-dependent SAR
Chiral synthetic intermediate: stereogenic sec-butyl center enables asymmetric derivatisation and dopant synthesis

Procurement of 4-(butan-2-yl)benzoic acid requires isomer specificity, as substitution with other C4-alkylbenzoic acids like the n-butyl, isobutyl, or tert-butyl variants will lead to significant deviations in processability and final product performance. The unique branching of the sec-butyl group results in a distinct melting point, which directly impacts handling, dissolution, and reaction conditions [REFS-1, REFS-2, REFS-3]. In applications such as liquid crystal synthesis, this specific isomeric structure is essential for achieving a target nematic range and clearing point, as molecular packing and intermolecular forces are highly sensitive to the shape of the terminal alkyl chain [3]. Substituting this precursor will yield an entirely different material with off-spec thermal properties.

Substitution Risk

Branched sec-butyl chain with chiral centre and steric asymmetry
Linear n-butyl or symmetrical tert-butyl isomers yield different crystal packing, melting behaviour, and liquid crystal phase stability
pKa and LogP finely tuned by sec-butyl electron-donating character
Substituting with n-butyl or tert-butyl shifts ionised fraction and chromatographic retention, altering bioassay and purification outcomes
Chiral sec-butyl group enables stereoselective synthesis
Achiral n-butyl and tert-butyl analogs cannot support chiral dopant or asymmetric derivatisation workflows

Processability and Handling: Significantly Lower Melting Point Than Isomeric Precursors

4-(Butan-2-yl)benzoic acid possesses a distinct and significantly lower melting point compared to its common structural isomers. Its melting point of 74-76 °C is approximately 27 °C lower than the linear 4-n-butyl isomer (101-103 °C) and nearly 90 °C lower than the sterically hindered 4-tert-butyl isomer (164-166 °C) [REFS-1, REFS-2, REFS-3]. This lower melting point can offer advantages in processability, such as reduced energy costs for melt-phase reactions and improved solubility in specific solvent systems at lower temperatures.

Evidence DimensionMelting Point (°C)
Target Compound Data74 - 76 °C [<a href="https://patents.google.com/patent/EP0096500A1" target="_blank">1</a>]
Comparator Or Baseline4-n-butylbenzoic acid: 101-103 °C [<a href="http://www.thegoodscentscompany.com/data/rw1452141.html" target="_blank">2</a>] 4-tert-butylbenzoic acid: 164-166 °C [<a href="https://pubchem.ncbi.nlm.nih.gov/compound/7403" target="_blank">3</a>]
Quantified Difference27-29 °C lower than n-butyl isomer; 90-92 °C lower than tert-butyl isomer
ConditionsStandard atmospheric pressure.

This substantial difference in melting point makes the isomers non-interchangeable in any thermally sensitive process and provides a clear handling and processability advantage in certain applications.

Melting Point
Reported
91–92 °C vs. 100–113 °C (Δ −8 to −21 °C)
Supports lower thermal processing window selection
Literature range for comparator; vendor-certified data

Precursor Suitability: Isomer Structure Dictates Liquid Crystal Phase Behavior

In the synthesis of thermotropic liquid crystals (e.g., phenyl benzoates), the structure of the terminal alkyl group is a primary determinant of the resulting material's mesophase stability and transition temperatures (clearing point). The introduction of branching in the alkyl chain, such as the sec-butyl group, disrupts the simple linear packing favored by n-alkyl chains and modifies intermolecular interactions compared to the bulky tert-butyl group [REFS-1, REFS-2]. While direct data for a liquid crystal derived from 4-(butan-2-yl)benzoic acid is not available in a comparative study, the established principle is that changing the isomerism of the terminal chain fundamentally alters the thermal operating window of the final LC material. Therefore, the sec-butyl isomer is chosen specifically to engineer a liquid crystal with properties distinct from those achievable with linear or more branched isomers.

Evidence DimensionInfluence on Nematic-Isotropic Transition Temperature (T_NI)
Target Compound DataThe sec-butyl group's specific steric profile is expected to produce a unique T_NI.
Comparator Or BaselineLinear (n-butyl) and highly branched (tert-butyl) isomers produce LCs with different, often higher, T_NI and phase stabilities.
Quantified DifferenceQualitatively distinct; substitution leads to off-spec thermal range.
ConditionsEsterification to form calamitic (rod-like) liquid crystal mesogens.

This establishes the compound as a non-substitutable specialty precursor for designing liquid crystals with a precisely targeted thermal operating range.

Thermal Differentiation
Data to verify
91–92 °C vs. 164–167 °C (Δ −73 to −75 °C)
Large processing gap precludes direct isomer substitution
Vendor-specified data; independent verification advised
Acid Strength (pKa)
Reported
pKa 4.23 vs. 4.36 (n-butyl) / 4.38 (tert-butyl)
Alters ionised fraction and pH-dependent partitioning
Predicted values; experimental confirmation recommended
Lipophilicity (LogP)
Reported
LogP 3.32 vs. ~2.68–3.58 (method-dependent)
Impacts HPLC retention and SAR interpretation
Method-dependent values; verify for your chromatographic system
Liquid Crystal Phases
Class-level
Sec-butyl reduces TNI vs. n-butyl; enhances smectic tendency
Supports mesophase temperature range engineering
Dimer-dependent trend; quantitative validation needed
Boiling Point
Data to verify
287.9±19.0 °C vs. 304.7 °C (n-butyl) / ~280 °C (tert-butyl, dec.)
May offer distillation advantage over linear isomer
Predicted values; experimental confirmation advised

Precursor for Liquid Crystals Requiring a Depressed Melting Point or Specific Nematic Range

This compound is the correct choice when synthesizing liquid crystal esters where the thermal properties must be precisely tuned to a range not achievable with common n-butyl or tert-butyl analogs. Its unique branched structure allows for the design of mesogens with specific clearing points, and its lower melting point can simplify processing and formulation steps compared to higher-melting isomers [REFS-1, REFS-2].

Monomer for Specialty Polymers and Resins with Modified Thermal Properties

In polymer chemistry, 4-(butan-2-yl)benzoic acid can be used as a monomer or chain terminator where the sec-butyl group's specific size and shape are used to modify properties like the glass transition temperature (Tg), solubility, and melt viscosity. Its lower melting point compared to other isomers makes it a candidate for polymerization processes that require lower initial reaction temperatures [1].

Synthesis of Chiral Dopants and Derivatives

The sec-butyl group contains a chiral center. For applications requiring chirality, such as the synthesis of chiral dopants for liquid crystal displays or as a starting material for stereospecific pharmaceuticals, using the enantiomerically pure forms of 4-(butan-2-yl)benzoic acid provides a chiral scaffold that is not present in the achiral n-butyl, isobutyl, or tert-butyl isomers.

Application Fit Matrix

Application
Selection Property
Validation Focus
Liquid Crystal Formulations
Mesophase thermal profile (TNI, smectic tendency)
Compare TNI and phase type vs. n-butyl/tert-butyl dimers
Medicinal Chemistry SAR
pKa/LogD profile differentiation
Verify ionisation and partition ratio at target pH
Low-Temp Synthetic Intermediate
Thermal processing window (mp, bp, stability)
Confirm melting point and distillation stability for scale-up
Chiral Dopant Synthesis
Stereogenic center availability
Enantiopurity and chiroptical properties; sourcing specification

XLogP3

3.9

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